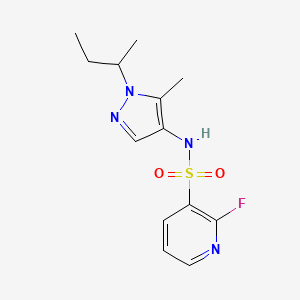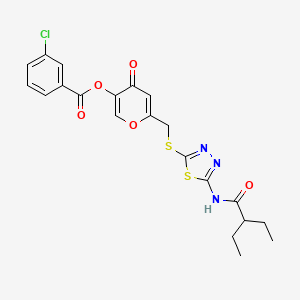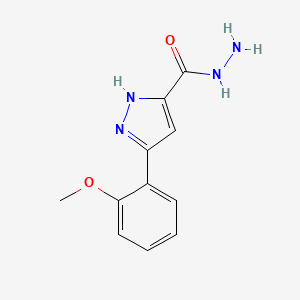![molecular formula C16H11ClN2O B2826201 4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol CAS No. 477856-59-0](/img/structure/B2826201.png)
4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C16H11ClN2O . It is also known as 4-(4-(4-Chlorophenyl)pyrimidin-2-yl)phenol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a carbon-carbon bond . The pyrimidine ring is further substituted with a 4-chlorophenyl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 282.72 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
One study discusses the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting their role as selective aldose reductase inhibitors. These compounds, including variations with chlorophenyl groups, have shown activity in the micromolar/submicromolar range. Their structure-activity relationships indicate significant antioxidant properties, especially in derivatives with a catechol moiety. This research suggests potential applications in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).
Environmental Impact and Transformation Products
Another area of research concerns the environmental impact of UV filters like 2,4-dihydroxybenzophenone, which can transform into various by-products, including chlorinated benzoquinone and phenyl benzoquinones, during chlorination treatments. These transformations indicate potential ecological and health risks associated with chlorine disinfection processes in water treatment (Sun et al., 2019).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, provides insights into their chemical properties. These studies often involve detailed analysis of crystal structures, offering foundational knowledge for developing new compounds with desired activities (Wang et al., 2008).
Advanced Materials Development
Further research explores the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, aiming at applications in material science, such as the development of new polymeric materials with specific physical and chemical properties. These studies contribute to the advancement of materials science, particularly in creating high-performance polymers and coatings (Liu et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact withVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process critical for the growth and development of solid tumors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKXKJBTDZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

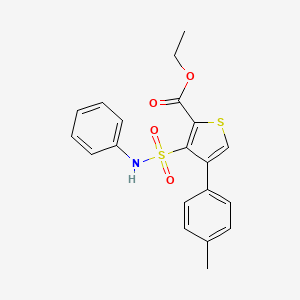
![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)
![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)
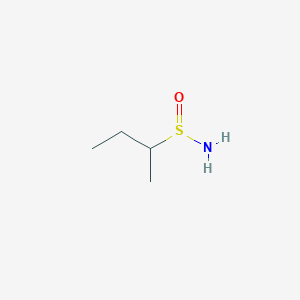
![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
